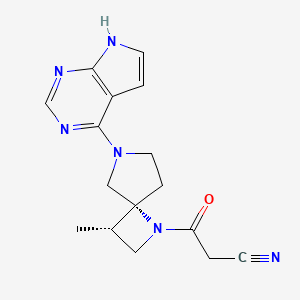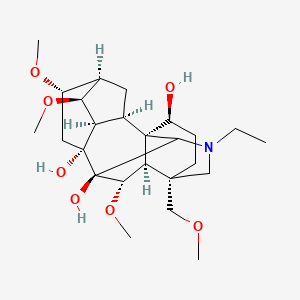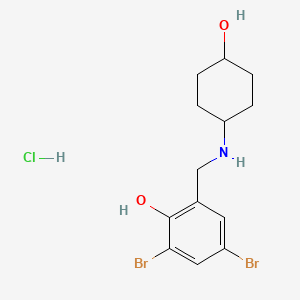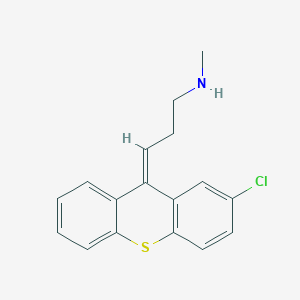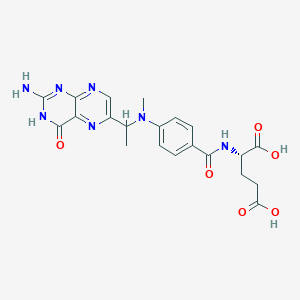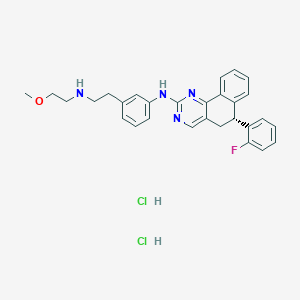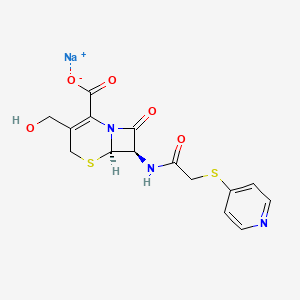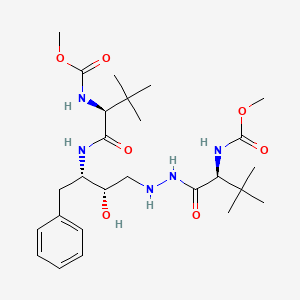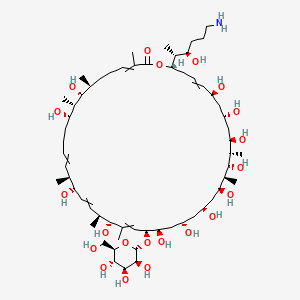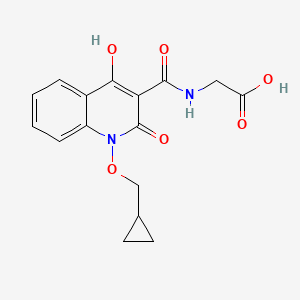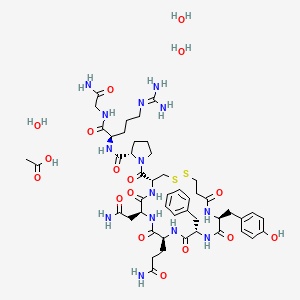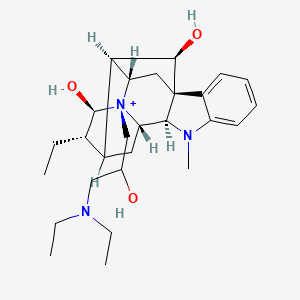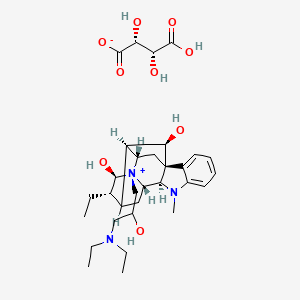
Dithiomolybdic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dithiomolybdic acid is a bioactive chemical.
Scientific Research Applications
1. Geochemical Behavior and Paleoenvironmental Indicator
Dithiomolybdic acid, as a part of thiomolybdates, plays a significant role in geochemical processes, particularly in sulfidic waters. It has been studied for its behavior in sedimentary rocks and sediments, which are important for understanding Mo deposition mechanisms in anaerobic natural waters. This understanding is crucial for using molybdenum as a paleo-environmental indicator of reducing conditions in historical geological studies (Erickson & Helz, 2000).
2. Optoelectronic Applications
In the field of optoelectronics, dithiomolybdic acid derivatives have been used to enhance the transparency of ultrathin Ag films. This application demonstrates the potential of using these compounds in the development of transparent conductive electrodes for various optoelectronic devices (Chrzanowski et al., 2020).
3. Nanotechnology and Electronics
Research has explored the use of compounds like MoS2, related to dithiomolybdic acid, in nanotechnology and electronics. Few-layer MoS2, with its unique properties, has potential applications in nanoelectronics, optoelectronics, and flexible devices, making it a promising material in the field of advanced material sciences (Ganatra & Zhang, 2014).
4. Medical Applications: Diabetes and Oxidative Stress
Alpha-lipoic acid, a dithiol compound, has been investigated for its potential therapeutic applications in chronic diseases associated with oxidative stress, including diabetes. This research underscores the role of such compounds in managing diabetic complications and mitigating toxicities (Smith et al., 2004).
5. Environmental Monitoring and Toxicology
Studies have shown that compounds like dithane, which contain elements similar to dithiomolybdic acid, can be used for environmental monitoring and understanding the genotoxic effects of pesticides. This highlights the broader application of such compounds in environmental science and toxicology (Asita & Makhalemele, 2009).
properties
CAS RN |
16608-22-3 |
|---|---|
Product Name |
Dithiomolybdic acid |
Molecular Formula |
H8MoN2O2S2 |
Molecular Weight |
228.156 |
IUPAC Name |
Ammonium dithiomolybdate |
InChI |
InChI=1S/Mo.2H3N.2O.2S/h;2*1H3;;;;/q;;;2*-1;;/p+2 |
InChI Key |
VFNHXCOESXLGTG-UHFFFAOYSA-P |
SMILES |
[O-][Mo]([O-])(=S)=S.[NH4+].[NH4+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Dithiomolybdic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



